N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide
Overview
Description
N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide is an organic compound with a complex structure that includes a dimethylamino group, a methylpropyl chain, and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide typically involves the reaction of 3-(dimethylamino)-2-methylpropylamine with 4-nitrophenylacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as lead acetate can also be employed to increase the reaction rate and selectivity . The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA): Similar in structure but with a methacrylamide group instead of an acetamide group.
N,N-Dimethylformamide (DMF): A simpler compound with a similar dimethylamino group but lacking the nitrophenyl and acetamide groups.
N,N-Dimethylacetamide (DMA): Similar to DMF but with an acetamide group instead of a formamide group.
Uniqueness
N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide is unique due to the presence of both the dimethylamino and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-11(10-16(2)3)9-15-14(18)8-12-4-6-13(7-5-12)17(19)20/h4-7,11H,8-10H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNRVHHGEFDIGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.